5-(Difluoromethoxy)-3'-fluoro-[1,1'-biphenyl]-2-amine
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Overview
Description
5-(Difluoromethoxy)-3’-fluoro-[1,1’-biphenyl]-2-amine is a fluorinated biphenyl derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-3’-fluoro-[1,1’-biphenyl]-2-amine typically involves multiple steps, including etherification, nitrification, hydrolysis, and reduction. One common method starts with the etherification of a suitable biphenyl precursor, followed by nitrification to introduce the nitro group. This is then reduced to an amine, and finally, the difluoromethoxy group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-3’-fluoro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying fluorine-containing groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with hydrazine hydrate.
Substitution: Reagents like sodium hydride and various halogenating agents are frequently used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated biphenyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(Difluoromethoxy)-3’-fluoro-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties .
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-3’-fluoro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
- 4-(Difluoromethoxy)benzaldehyde
- 5-Methoxy-2-benzimidazolethiol
Uniqueness
Compared to similar compounds, 5-(Difluoromethoxy)-3’-fluoro-[1,1’-biphenyl]-2-amine offers a unique combination of fluorine atoms and biphenyl structure, which can enhance its chemical stability and biological activity. This makes it particularly valuable in applications requiring high specificity and stability .
Properties
IUPAC Name |
4-(difluoromethoxy)-2-(3-fluorophenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-9-3-1-2-8(6-9)11-7-10(18-13(15)16)4-5-12(11)17/h1-7,13H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIBXKVSTVSGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)OC(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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